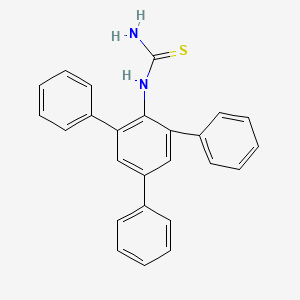

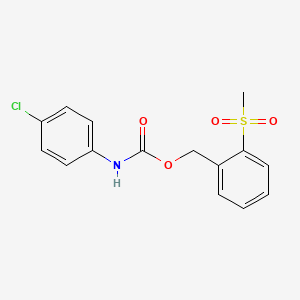

N-((2,4,6-triphenyl)phenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((2,4,6-triphenyl)phenyl)thiourea” is a chemical compound . It is also known as “(2,4,6-triphenylphenyl)thiourea” and "Thiourea, N-(5’-phenyl[1,1’:3’,1’‘-terphenyl]-2’-yl)-" .

Synthesis Analysis

The synthesis of thiourea derivatives, such as “this compound”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves dissolving N-benzoyl-N′-(2,4,6-trichlorophenyl)-thiourea in DMF and evaporating the solvent slowly .Scientific Research Applications

Synthesis and Characterization in Transition Metal Complexes

N-((2,4,6-Triphenyl)phenyl)thiourea derivatives have been synthesized and explored in the context of transition metal complexes. These complexes were characterized by elemental and spectral studies, revealing that metals coordinate through the sulfur group of the thioamide ligands. Such complexes have exhibited a broad spectrum of biological activities, including analgesic and bactericidal effects, and their activity can be enhanced by complexing with certain transition metals (Shadab & Aslam, 2014).

High-Performance Dye-Sensitized Solar Cells

In the field of renewable energy, cyclic thiourea/urea functionalized triphenylamine-based dyes, containing elements like this compound, have been synthesized. These dyes exhibited high photovoltaic performance, demonstrating significant potential in dye-sensitized solar cells, a sustainable energy technology (Wu et al., 2013).

Antiproliferative Action in Cancer Research

This compound derivatives have been investigated for their antiproliferative action. A series of these compounds showed promising results in inhibiting DNA topoisomerases I and II-alpha, indicating potential applications in cancer treatment (Esteves-Souza et al., 2006).

Involvement in Corrosion Inhibition

Research has also explored the role of thiourea derivatives in inhibiting corrosion of metals. Mixtures containing derivatives of this compound were investigated as corrosion inhibitors for steel in acidic solutions, demonstrating their effectiveness in reducing corrosion rates (Berezhnaya et al., 2017).

Mechanism of Action

Target of action

The compound “N-((2,4,6-triphenyl)phenyl)thiourea” belongs to the class of organic compounds known as N-phenylthioureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a thiourea group

Mode of action

Thiourea derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Biochemical pathways

Compounds containing the thiourea group are known to interact with various biochemical pathways due to their diverse biological activities .

Result of action

Thiourea derivatives have been found to have diverse biological activities, which suggests that they may have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

N-((2,4,6-triphenyl)phenyl)thiourea interacts with various enzymes, proteins, and other biomolecules. For instance, thiourea derivatives have been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is often inhibitory, affecting the activity of the enzymes and thus influencing biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with key enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, thiourea derivatives have been shown to have antibacterial and antioxidant potentials, indicating their ability to influence cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

(2,4,6-triphenylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2S/c26-25(28)27-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H3,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQGKQHSRBXFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC(=S)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile](/img/structure/B2577005.png)

![3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2577007.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B2577008.png)

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)

![Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2577014.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2577019.png)

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)

![6-fluoro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2577021.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2577025.png)